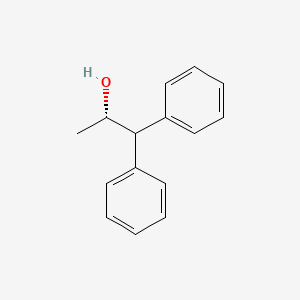
(2S)-1,1-diphenylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,1-diphenylpropan-2-ol is a chiral alcohol compound characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-diphenylpropan-2-ol typically involves the reduction of the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
化学反应分析
Types of Reactions
(2S)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (S)-(+)-1,1-Diphenyl-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(2S)-1,1-diphenylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of drugs.
Industry: The compound is utilized in the manufacture of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S)-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can vary widely based on the specific context of its use.
相似化合物的比较
Similar Compounds
®-(-)-1,1-Diphenyl-2-propanol: The enantiomer of (2S)-1,1-diphenylpropan-2-ol, which has similar chemical properties but different biological activities due to its chirality.
1,1-Diphenyl-2-propanone: The ketone form of the compound, which is a key intermediate in its synthesis and reactions.
1,1-Diphenyl-2-propanamine: An amine derivative that shares structural similarities but exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its significance.
属性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
(2S)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m0/s1 |
InChI 键 |
BDZAWYBXBHTHFM-LBPRGKRZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
手性 SMILES |
C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |
规范 SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-2-(2-phenylethenyl)benzimidazole](/img/structure/B1637740.png)
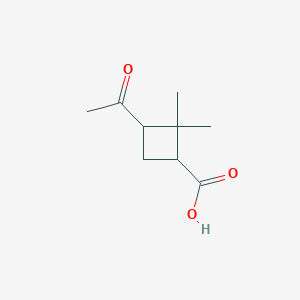
![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)
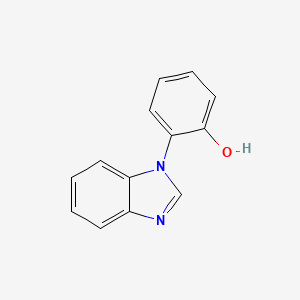
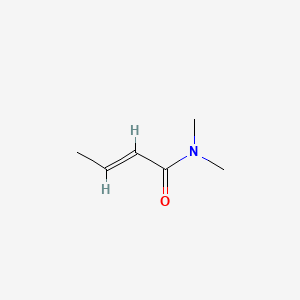
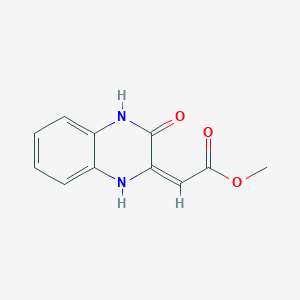
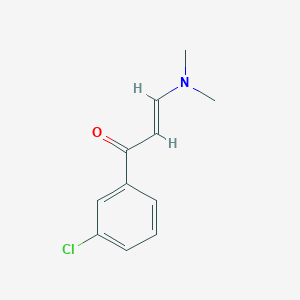
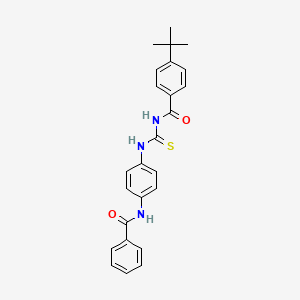
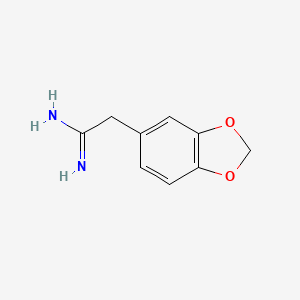


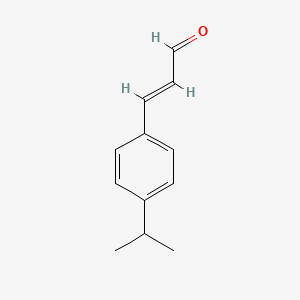
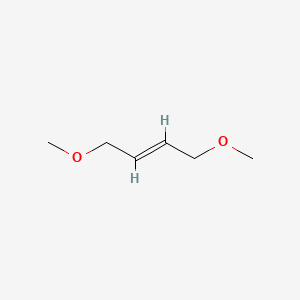
![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)
